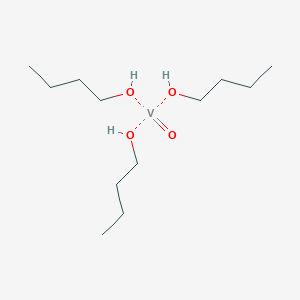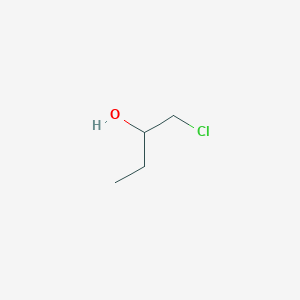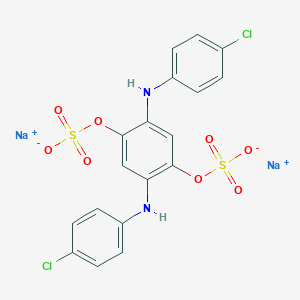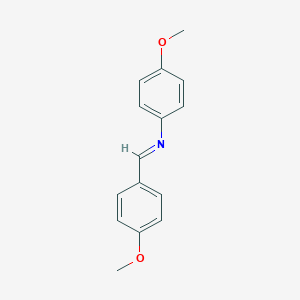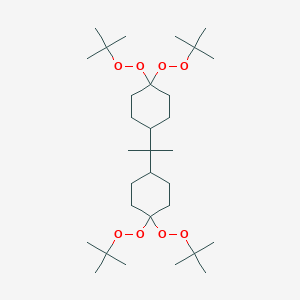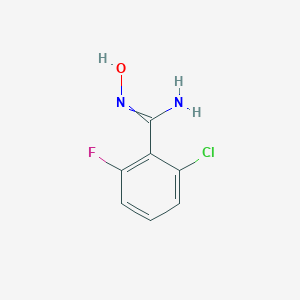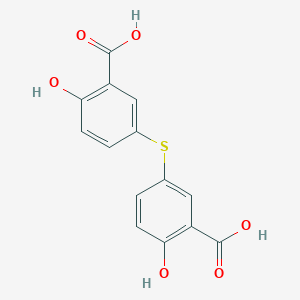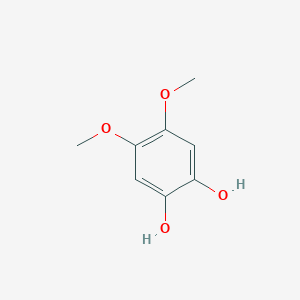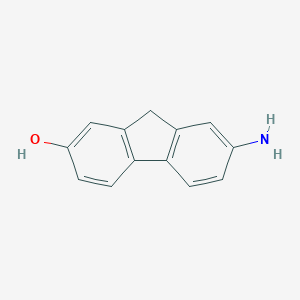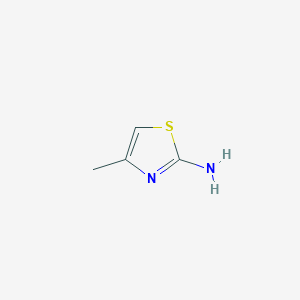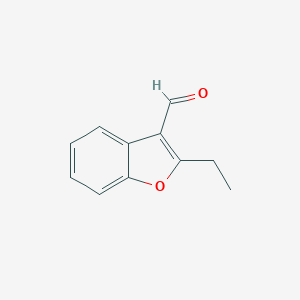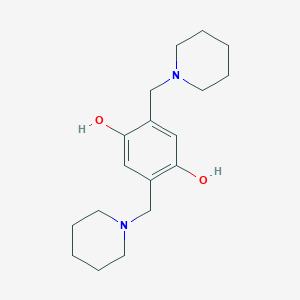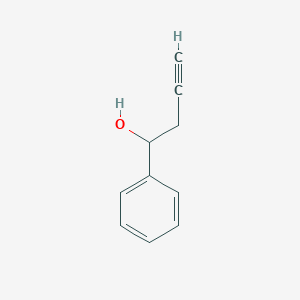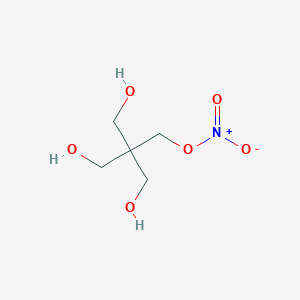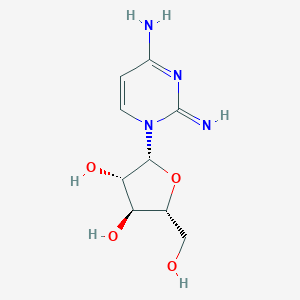
Araaipy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Araaipy is a natural compound that has been studied extensively for its potential applications in scientific research. This compound is derived from the roots of the plant Aralia elata, which is native to East Asia. Araaipy has been shown to have a range of effects on the body, including anti-inflammatory, antioxidant, and anti-tumor properties. In
Mecanismo De Acción
The mechanism of action of Araaipy is not fully understood, but it is believed to work through a variety of pathways. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. It also has antioxidant properties, which help to protect cells from oxidative damage. Additionally, Araaipy has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Araaipy has a range of biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It also has antioxidant properties, which help to protect cells from oxidative damage. Additionally, Araaipy has been shown to induce apoptosis in cancer cells, which can help to slow or stop the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Araaipy in lab experiments is that it is a natural compound, which makes it less likely to have negative side effects. Additionally, it has been studied extensively and has been shown to have a range of effects on the body, making it a versatile compound for scientific research. However, one limitation of using Araaipy in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many future directions for research on Araaipy. One area of interest is its potential applications in cancer research. It has been shown to have anti-tumor properties, and further research could help to elucidate its mechanism of action and potential use in cancer treatment. Additionally, Araaipy has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Further research could help to determine its efficacy and safety in these applications.
Métodos De Síntesis
Araaipy is synthesized from the roots of the Aralia elata plant. The roots are harvested and processed to extract the compound, which is then purified and isolated. The synthesis method is relatively simple and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
Araaipy has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which make it useful for studying inflammatory diseases such as arthritis. It also has antioxidant properties, which make it useful for studying oxidative stress and its role in disease development. Additionally, Araaipy has been shown to have anti-tumor properties, making it a potential candidate for cancer research.
Propiedades
Número CAS |
10212-22-3 |
|---|---|
Nombre del producto |
Araaipy |
Fórmula molecular |
C9H14N4O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2-(4-amino-2-iminopyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(11)12-5)8-7(16)6(15)4(3-14)17-8/h1-2,4,6-8,14-16H,3H2,(H3,10,11,12)/t4-,6-,7+,8-/m1/s1 |
Clave InChI |
VLYWDCQADIEIBA-CCXZUQQUSA-N |
SMILES isomérico |
C1=CN(C(=N)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O |
SMILES canónico |
C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O |
Sinónimos |
1 beta-D-arabinofuranosyl-2-amino-1,4(2H)-iminopyrimidine ara-AIPy araAIPy araAIPy hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



